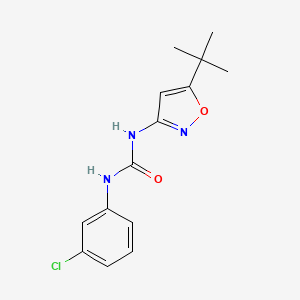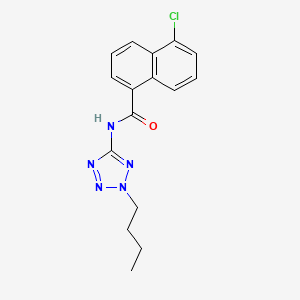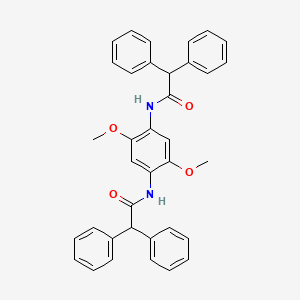![molecular formula C15H11BrCl2N2OS B4840536 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide
Descripción general
Descripción
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAY 11-7082 and has been studied for its anti-inflammatory and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide involves the inhibition of NF-κB activation. This compound can block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated gene expression. The inhibition of NF-κB activation by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to reduce inflammation and tumor growth in animal models. It has also been reported to have antioxidant and anti-apoptotic properties. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as the angiogenesis process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its specificity towards NF-κB inhibition. This compound has been shown to selectively inhibit the activation of NF-κB, without affecting other signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it suitable for in vitro and in vivo experiments.
One of the limitations of using this compound in lab experiments is its cytotoxicity at high concentrations. It has been reported that this compound can induce cell death in a dose-dependent manner. Therefore, it is important to carefully determine the optimal concentration of this compound for each experiment.
Direcciones Futuras
For research on 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide include the development of more potent and selective NF-κB inhibitors, investigation of combination therapy, and exploration of potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its anti-inflammatory and anti-tumor properties. It has been reported that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. NF-κB is activated in response to various stimuli, such as cytokines, bacterial and viral products, and oxidative stress. The inhibition of NF-κB activation by this compound has been shown to reduce inflammation and tumor growth in animal models.
Propiedades
IUPAC Name |
3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2OS/c1-8-2-3-9(6-11(8)16)14(21)20-15(22)19-13-5-4-10(17)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHDAZWOBWVAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4840482.png)

![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)
![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)

![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)

![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
